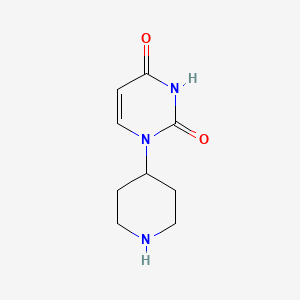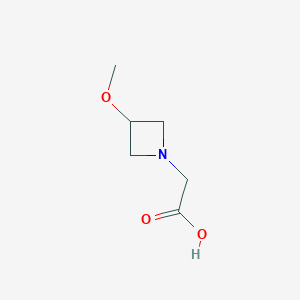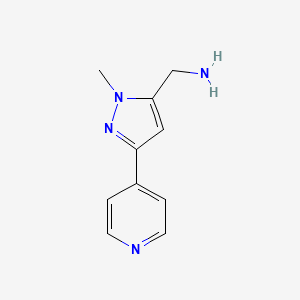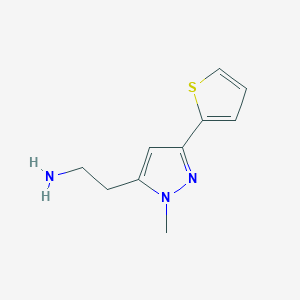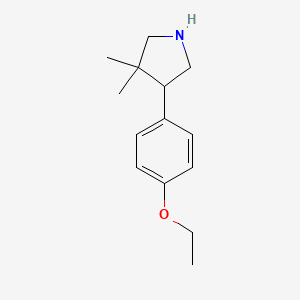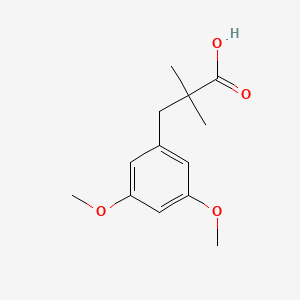
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the synthesis of various pyrrolidine derivatives, showcases the potential of compounds structurally related to 4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine in enantioselective syntheses. These reactions yield products with good to excellent diastereoselectivity, paving the way for the synthesis of complex molecules with defined stereochemistry, such as ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial et al., 2000).
Precursors for Ligand Synthesis
The development of methods for synthesizing 1,2,5-substituted 4-phosphoryl-3-formylpyrroles opens avenues for creating chiral bidentate phosphine ligands, indicating the role of structurally similar compounds in the synthesis of precursors for complex ligands. These methodologies highlight the versatility of compounds like this compound in synthetic chemistry, contributing to the advancement of ligand synthesis (R. Smaliy et al., 2013).
Photophysical Properties
Research into the photophysical properties of a new 4-aza-indole derivative suggests the utility of compounds with similar structures in applications such as bio- or analytical sensors and optoelectronic devices. The study of such compounds' behavior in various solvents, showing reverse solvatochromism and high quantum yields, underscores their potential in developing new materials for technological applications (Ebru Bozkurt et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones for antimicrobial activity illustrate the potential biomedical applications of structurally related compounds. The ability to modify these compounds and test them against various microbes indicates their significance in developing new antimicrobial agents (N. Patel et al., 2010).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of Pechmann dyes, derived from processes involving compounds similar to this compound, demonstrate their potential as efficient materials for organic light-emitting diodes (OLEDs). Such studies highlight the role of these compounds in the development of new materials for electronic and photonic devices (Nuha Wazzan et al., 2019).
Eigenschaften
IUPAC Name |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-16-12-7-5-6-11(8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBIKNWELLUGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

